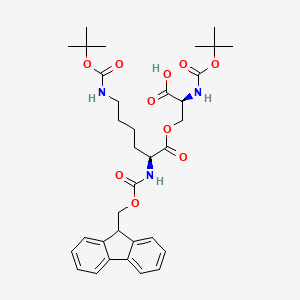
Boc-Ser(Fmoc-Lys(Boc))-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ser(Fmoc-Lys(Boc))-OH: is a compound used in peptide synthesis. It is a derivative of serine and lysine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine is protected by both a fluorenylmethyloxycarbonyl (Fmoc) group and a Boc group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect amino acids during the synthesis process, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Fmoc-Lys(Boc))-OH involves multiple steps. Initially, serine is protected with a Boc group to form Boc-Serine. Lysine is protected with an Fmoc group at the alpha-amino group and a Boc group at the epsilon-amino group to form Fmoc-Lys(Boc). These protected amino acids are then coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Ser(Fmoc-Lys(Boc))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Ser(Fmoc-Lys(Boc))-OH is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of serine and lysine residues in a controlled manner, facilitating the study of peptide structure and function .
Biology: In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences that can target diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It allows for the efficient synthesis of high-purity peptides, which are essential for drug development and manufacturing .
Wirkmechanismus
The mechanism of action of Boc-Ser(Fmoc-Lys(Boc))-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc protecting groups prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Vergleich Mit ähnlichen Verbindungen
Boc-Ser(Boc)-OH: A similar compound where serine is protected by two Boc groups.
Fmoc-Lys(Fmoc)-OH: A similar compound where lysine is protected by two Fmoc groups.
Uniqueness: Boc-Ser(Fmoc-Lys(Boc))-OH is unique due to its dual protection strategy, which allows for selective deprotection and precise peptide synthesis. This dual protection is particularly useful in synthesizing peptides with complex sequences and structures .
Eigenschaften
Molekularformel |
C34H45N3O10 |
|---|---|
Molekulargewicht |
655.7 g/mol |
IUPAC-Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C34H45N3O10/c1-33(2,3)46-30(41)35-18-12-11-17-26(29(40)44-20-27(28(38)39)37-32(43)47-34(4,5)6)36-31(42)45-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-27H,11-12,17-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,39)/t26-,27-/m0/s1 |
InChI-Schlüssel |
JIFZBQLSRQAYDL-SVBPBHIXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

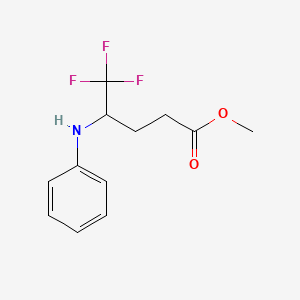

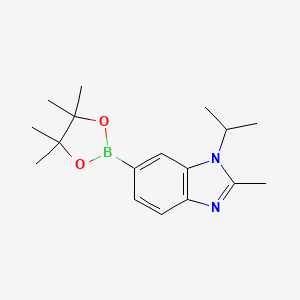
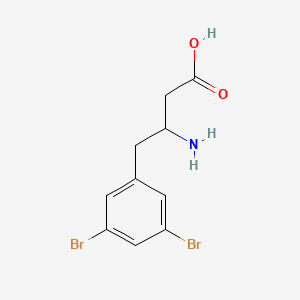
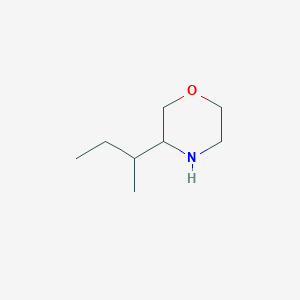

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

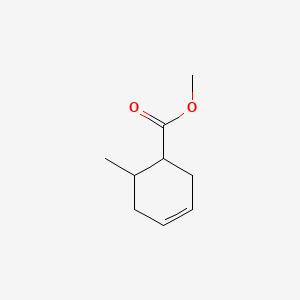
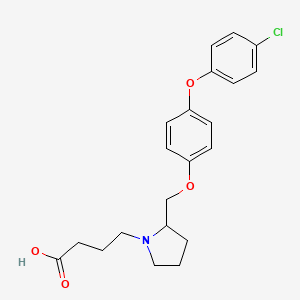
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
